
3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine, also known as DMTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTS is a thiazolidine derivative that has been found to exhibit potent biological activities, making it a promising candidate for use in drug development and other scientific research applications. In
作用機序
The mechanism of action of 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine has been found to inhibit the activity of certain enzymes and transcription factors involved in these pathways, leading to its observed biological effects.
Biochemical and Physiological Effects:
3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine has been found to exhibit various biochemical and physiological effects, including the inhibition of inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the major advantages of using 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine in lab experiments is its potent biological activity, which makes it a useful tool for studying various biological processes. However, one limitation of using 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine is its relatively high cost, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine. One area of interest is the development of 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine-based drugs for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another potential direction is the exploration of the mechanism of action of 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine, which may lead to the identification of new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine in humans.
合成法
The synthesis method for 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate 3,4-dimethylphenylsulfonyl-4-methoxybenzylamine, which is then treated with thionyl chloride to form the final product, 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine.
科学的研究の応用
3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has also been shown to have potential applications in the treatment of diabetes and other metabolic disorders. Additionally, 3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine has been found to have neuroprotective effects, making it a promising candidate for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-2-(4-methoxyphenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c1-13-4-9-17(12-14(13)2)24(20,21)19-10-11-23-18(19)15-5-7-16(22-3)8-6-15/h4-9,12,18H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUYAXHWMXWNCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-Dimethylphenyl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1-[10-(2-methyl-1H-benzimidazol-1-yl)-4,6-decadiynyl]-1H-benzimidazole](/img/structure/B492330.png)

![5-[10-(2,3-Diethylpyridazino[1,6-a]benzimidazol-5-ium-5-yl)deca-4,6-diynyl]-2,3-diethylpyridazino[1,6-a]benzimidazol-5-ium](/img/structure/B492333.png)
![8-Methyl-3-(3,4,5-trimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B492336.png)

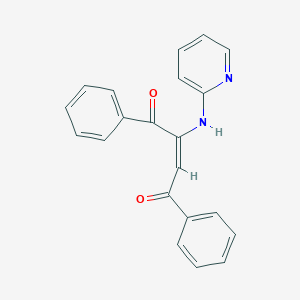
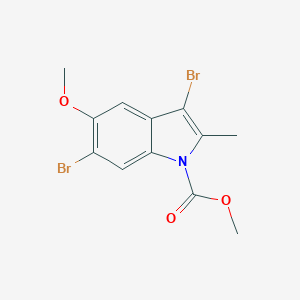
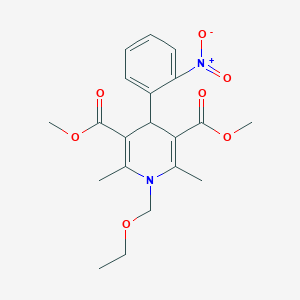
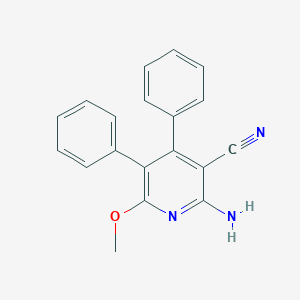
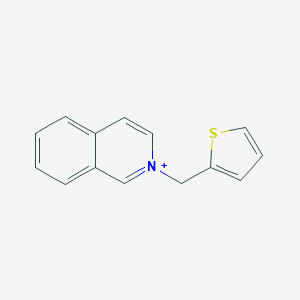

![3-oxo-1H,3H,4H-pyrido[2,1-c][1,4]oxazin-5-ium](/img/structure/B492348.png)
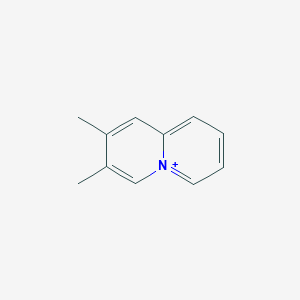
![1-[1-(4-Bromophenyl)ethenyl]pyridinium](/img/structure/B492353.png)